molecular formula C16H23N3 B11739171 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine

Cat. No.: B11739171
M. Wt: 257.37 g/mol
InChI Key: CEVJPMUXGIYEJF-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropyl hydrazine with 2-phenylethyl ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine
  • This compound derivatives
  • Other pyrazole derivatives with similar structural motifs

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C16H23N3/c1-14(2)12-19-13-16(11-18-19)10-17-9-8-15-6-4-3-5-7-15/h3-7,11,13-14,17H,8-10,12H2,1-2H3

InChI Key

CEVJPMUXGIYEJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCCC2=CC=CC=C2

Origin of Product

United States

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